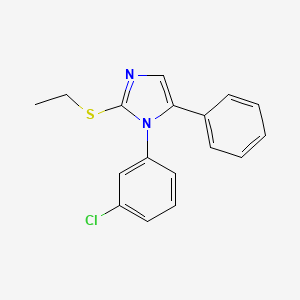
1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells after bioreduction . Similarly, the synthesis of other chlorophenyl imidazole derivatives, such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, involves nucleophilic substitution and other standard organic synthesis techniques .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of several related compounds. For instance, the crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one shows intermolecular hydrogen bonds and C-H⋯π interactions, which could be indicative of the behavior of similar compounds . The planarity of the imidazole ring and its perpendicularity to adjacent phenyl rings, as seen in the structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, is also a common feature that may influence biological interactions .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used in their synthesis. The reactivity of the imidazole ring can be influenced by the substituents present, as demonstrated by the direction of benzylation in 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, which occurs at the N(1) atom10. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and the outcome of chemical reactions involving these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chlorophenyl groups can increase the lipophilicity of the compound, potentially affecting its solubility and bioavailability. The crystal packing and intermolecular interactions observed in the crystal structures of related compounds provide insights into the solid-state properties of these molecules . The antifungal and antibacterial activities of these compounds are also influenced by their chemical properties, as seen in the evaluation of their biological activities against various pathogens .
科学的研究の応用
Structural Analysis and Crystallography
Several studies have focused on the crystal structure analysis of compounds related to "1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole," revealing insights into their molecular configurations and intermolecular interactions. For instance, research by Saberi et al. (2009) on a closely related compound described the synthesis using microwave-assisted techniques and provided X-ray diffraction (XRD) data, highlighting the compound's planar conformation and absence of classic hydrogen bonds in the structure (Saberi et al., 2009). Another study by Kapoor et al. (2011) on a similar imidazole derivative detailed its triclinic crystal structure, focusing on the planarity of phenyl rings and imidazole ring and the presence of C-H…π interactions (Kapoor et al., 2011).
Synthesis and Characterization
Research on imidazole derivatives, including structural analogs of "this compound," has extensively covered synthesis methods and pharmacological evaluations. For example, a study by Wiglenda et al. (2005) explored the synthesis of 1H-imidazoles and their biological activity, demonstrating structure-activity relationships and highlighting their potential as estrogen receptor ligands and inhibitors of cyclooxygenase enzymes (Wiglenda et al., 2005). Another investigation by Zang et al. (2010) reported on the use of ionic liquids for the synthesis of trisubstituted imidazoles, offering an efficient, one-pot, three-component synthesis method under ultrasonic irradiation (Zang et al., 2010).
Anticancer and Antifungal Activities
Imidazole derivatives have been evaluated for their biological activities, including anticancer and antifungal properties. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, revealing promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Chevreuil et al. (2008) investigated new imidazole derivatives for their antifungal activity, showing effectiveness against Candida albicans and other fungal strains (Chevreuil et al., 2008).
Catalytic and Material Applications
Research also extends into the catalytic and material science applications of imidazole derivatives. A study by Dubey et al. (2017) on trinuclear palladium(ii) complexes with chalcogenated N-heterocyclic carbenes showcased their efficiency in nitrile-amide interconversion and Sonogashira C-C coupling, indicating the versatility of imidazole-based compounds in catalysis (Dubey et al., 2017).
特性
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-7-4-3-5-8-13)20(17)15-10-6-9-14(18)11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJVYPWRXCFTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

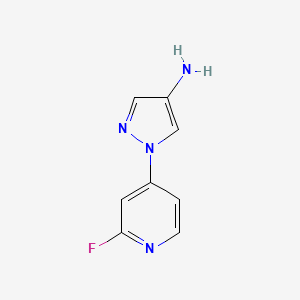
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)
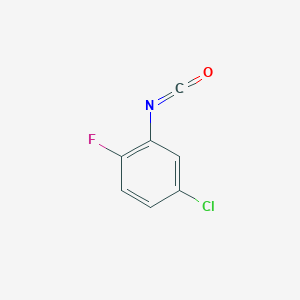
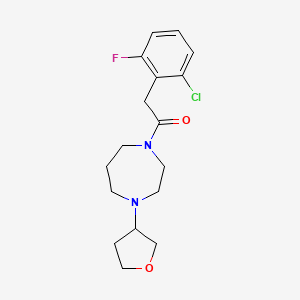
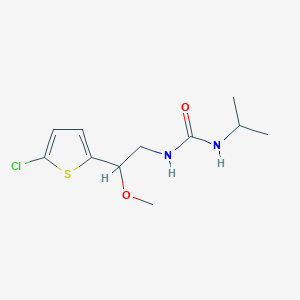

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
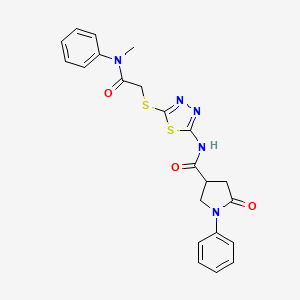
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)
![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)